Oxiracetam-13C2,15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-LORYZXSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Incorporation for Oxiracetam 13c2,15n
Precursor Selection and Design for Targeted Labeling
The successful synthesis of Oxiracetam-13C2,15N hinges on the strategic selection of precursors and a deliberate design for the incorporation of isotopic labels at specific atomic positions.
Strategic Identification of Carbon and Nitrogen Labeling Positions
The designation "13C2,15N" indicates the specific isotopic labeling pattern within the Oxiracetam (B1678056) molecule. The molecular formula for Oxiracetam is C₆H₁₀N₂O₃. guidechem.com For this compound, the molecular formula is represented as ¹³C₂¹⁵N C₄H₁₀NO₃. axios-research.comaxios-research.com This notation signifies that two carbon atoms and one nitrogen atom in the molecule are replaced with their respective stable isotopes, ¹³C and ¹⁵N.
The strategic placement of these labels is crucial for their utility in metabolic studies. The labeling of the acetamide (B32628) moiety is a common strategy. Specifically, the two carbons of the acetamide group (-CH₂CONH₂) and the amide nitrogen are targeted for isotopic enrichment. This placement ensures that the label is retained on a key structural fragment of the molecule, allowing for accurate tracking and quantification even if the parent molecule undergoes metabolic transformation.
Availability of Enriched Starting Materials
The synthesis of isotopically labeled compounds necessitates the use of starting materials enriched with the desired isotopes. nih.gov For the synthesis of this compound, key enriched precursors would include:
[¹³C₂]Glycine or a derivative: Glycine (NH₂CH₂COOH) or its activated forms can serve as the source for the two labeled carbon atoms in the acetamide side chain.
[¹⁵N]Ammonia or an amine equivalent: A source of ¹⁵N is required for the introduction of the labeled nitrogen atom in the primary amide.
Chemical Synthesis Methodologies for this compound
The synthesis of this compound generally involves the adaptation of established synthetic routes for unlabeled Oxiracetam. google.comgoogle.com These routes are modified to incorporate the isotopically enriched starting materials.
Adaptation of Established Oxiracetam Synthetic Routes for Isotopic Enrichment
Several synthetic pathways to Oxiracetam have been reported, many of which utilize a pyrrolidone backbone as a key intermediate. mdpi.comuran.ua These methods can be adapted for isotopic labeling by introducing the labeled precursors at the appropriate stage.
A common approach to Oxiracetam synthesis starts with a 4-hydroxy-2-pyrrolidone (B119327) derivative. google.comgoogle.com The synthesis can be broadly outlined as follows:
Protection of the hydroxyl group: The hydroxyl group of 4-hydroxy-2-pyrrolidone is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. google.com
Alkylation: The protected pyrrolidone is then alkylated at the nitrogen atom with a suitable two-carbon synthon, such as an ethyl bromoacetate (B1195939), to introduce the side chain. google.comgoogle.com
Amidation: The ester group of the side chain is converted to a primary amide.
Deprotection: The protecting group on the hydroxyl function is removed to yield Oxiracetam. google.com
To synthesize this compound via this route, a labeled two-carbon synthon would be required for the alkylation step, and a labeled source of nitrogen for the amidation. For example, [¹³C₂]ethyl bromoacetate could be used for alkylation, followed by amidation with [¹⁵N]ammonia.
The amidation and any cyclization steps are critical for the successful incorporation of the isotopic labels.
Amidation: The conversion of the ester intermediate to the primary amide is typically achieved by treatment with ammonia. google.com For the synthesis of this compound, this step must be performed with [¹⁵N]ammonia or an equivalent ¹⁵N-labeled amine source. The reaction conditions, such as solvent, temperature, and pressure, need to be carefully controlled to ensure efficient incorporation of the label and to minimize side reactions.
Cyclization: In synthetic routes where the pyrrolidone ring is formed during the synthesis, the cyclization step is crucial. rsc.orgrsc.orgrsc.org For instance, if a linear precursor is cyclized to form the pyrrolidone ring, the reaction conditions must be optimized to ensure high yields and to prevent isotopic scrambling. The stability of the amide bond is a key consideration, as amides can be challenging to work with under certain reaction conditions. researchgate.netnih.gov
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Role in Synthesis | Isotopic Labeling |
| 4-Hydroxy-2-pyrrolidone | Starting material/core structure | Unlabeled |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting group for hydroxyl function | Unlabeled |
| [¹³C₂]Ethyl bromoacetate | Source of labeled carbon atoms | ¹³C at two positions |
| [¹⁵N]Ammonia | Source of labeled nitrogen atom | ¹⁵N |
| Hydrochloric acid in methanol | Deprotection agent | Unlabeled |
Pyrrolidone-Based Synthetic Strategies
Challenges and Innovations in Isotopic Labeling Synthesis
The synthesis of isotopically labeled compounds like this compound is not without its difficulties. The primary challenges include the high cost of labeled starting materials, the need to maximize incorporation efficiency, and the prevention of isotopic scrambling.
Cost and Availability of Precursors: The starting materials, such as Glycine-13C2,15N, are significantly more expensive than their unlabeled counterparts. This necessitates that the synthetic route be highly efficient to minimize waste.
Maximizing Isotopic Incorporation: Each step of the synthesis must be optimized to ensure the labeled fragment is carried through to the final product without loss or exchange of the isotopes. Incomplete reactions can lead to a mixture of labeled, partially labeled, and unlabeled compounds, complicating purification.
Isotopic Scrambling: While less of a concern for stable isotopes like ¹³C and ¹⁵N compared to deuterium (B1214612), reaction conditions must be carefully controlled to prevent any potential for the isotopes to migrate to unintended positions within the molecule.
Reaction Scale and Purity: Syntheses of labeled standards are often performed on a smaller scale, which can present its own set of challenges related to handling and purification. Ensuring high chemical and isotopic purity is crucial for the compound's function as a reference standard.
Innovations in this field often focus on developing more efficient and atom-economical synthetic routes. The use of advanced catalytic methods and optimizing reaction conditions to improve yields and reduce the number of synthetic steps are areas of continuous research.
Purification and Isolation Techniques for this compound
Following synthesis, a rigorous purification process is essential to isolate this compound with the high degree of purity required for an analytical standard. This typically involves a combination of chromatographic methods and recrystallization.
Chromatographic Purification Methods
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical compounds, including isotopically labeled ones.
Reversed-Phase HPLC: This is the most common HPLC mode for purifying polar compounds like oxiracetam. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate the target compound from impurities and unreacted starting materials. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Detection: A UV detector is commonly used to monitor the elution of the compounds. Fractions containing the purified this compound are collected for further processing.
Recrystallization and Other Isolation Procedures
After the initial purification by HPLC, the collected fractions are typically combined, and the solvent is removed. The resulting solid is then subjected to recrystallization to further enhance its purity and to obtain a crystalline solid form.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For oxiracetam and its derivatives, polar solvents such as ethanol, methanol, or mixtures of alcohols and water have been shown to be effective.
Procedure: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the pure this compound will crystallize out, leaving impurities dissolved in the solvent. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. This process can be repeated if necessary to achieve the desired level of purity.
Physicochemical and Isotopic Characterization of this compound
Comprehensive analytical characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. This is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Confirmation of Isotopic Enrichment via Mass Spectrometry Techniques
Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of the isotopic labels and for determining the isotopic enrichment. alfa-chemistry.com
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecule. The expected molecular weight of unlabeled oxiracetam (C₆H₁₀N₂O₃) is approximately 158.0691 g/mol . The incorporation of two ¹³C atoms and one ¹⁵N atom in this compound (C₄¹³C₂H₁₀N¹⁵NO₃) results in a mass increase of approximately 3 atomic mass units. HRMS can precisely measure this mass difference, confirming the presence of the labels.
Isotopic Pattern Analysis: Mass spectrometry also reveals the isotopic distribution of the compound. The presence of the ¹³C and ¹⁵N isotopes will alter the natural isotopic pattern of the molecule, which can be compared to theoretical predictions to confirm the labeling.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the labeled parent ion is fragmented, and the masses of the resulting fragment ions are analyzed. This can help to confirm the location of the isotopic labels within the molecule. For this compound, fragmentation would be expected to show the labels retained on the acetamide portion of the molecule.
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) |
| Oxiracetam | C₆H₁₀N₂O₃ | 158.0691 |
| Oxiracetam-¹³C₂,¹⁵N | C₄¹³C₂H₁₀N¹⁵NO₃ | 161.0734 |
This table illustrates the expected mass difference between unlabeled and labeled oxiracetam.
Advanced Analytical Method Development Utilizing Oxiracetam 13c2,15n
Oxiracetam-13C2,15N as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown specimens. Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis. wuxiapptec.comsimbecorion.com The ideal internal standard co-elutes with the analyte and experiences the same experimental conditions, thereby compensating for analyte loss during extraction, inconsistencies in injection volume, and fluctuations in the instrument's response. biopharmaservices.com
Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in mass spectrometry-based bioanalysis. nih.govnih.govnih.gov Because their physicochemical properties are nearly identical to the analyte, they provide the most accurate correction for analytical variability. bioanalysis-zone.com The use of ¹³C and ¹⁵N isotopes is particularly favored as they are less likely to exhibit the "isotope effect"—a potential chromatographic separation from the unlabeled analyte that can sometimes be observed with deuterium (B1214612) (²H) labeling. nih.gov This ensures that both the analyte and the internal standard are subjected to the same matrix conditions at the same time, which is critical for accurate quantification. tandfonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the standard for quantitative bioanalysis. pharmoutsource.compharmtech.com The technique separates compounds in a sample using liquid chromatography, followed by ionization and detection using tandem mass spectrometry. When analyzing oxiracetam (B1678056), this compound is added to the plasma or other biological samples at a known concentration before sample preparation. nih.govnih.gov The ratio of the response of oxiracetam to the response of this compound is then used for quantification, which significantly improves the accuracy and precision of the results. wuxiapptec.com
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, proteins, and phospholipids. tandfonline.com During LC-MS/MS analysis, these components can co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification. tandfonline.compharmtech.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. tandfonline.comannlabmed.orgresearchgate.net Since this compound has virtually identical chemical and physical properties to oxiracetam, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. wuxiapptec.compharmtech.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. annlabmed.org Even if the absolute signal for both compounds is suppressed by 30%, for example, the ratio between them remains constant, ensuring the integrity of the quantitative data.
The precision and accuracy of a bioanalytical method are paramount. Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. The use of this compound significantly enhances both of these parameters. researchgate.net
Accuracy is improved by correcting for systematic errors, such as those introduced by matrix effects or instrument drift. crimsonpublishers.com The analyte-to-IS response ratio is used to construct the calibration curve and to determine the concentration of unknown samples, leading to more reliable and accurate results. pharmoutsource.com Research has shown that methods employing SIL internal standards demonstrate significantly better precision and accuracy compared to those using structural analogue internal standards or external calibration. pharmtech.comscispace.com
Table 1: Impact of Internal Standard on Assay Performance
| Parameter | Without Internal Standard | With Structural Analogue IS | With SIL-IS (e.g., this compound) |
|---|---|---|---|
| Matrix Effect | High Impact | Partial Compensation | Excellent Compensation tandfonline.com |
| Precision (%CV) | High (>15%) | Moderate (5-15%) | Excellent (<5-10%) scispace.com |
| Accuracy (%Bias) | Variable/Poor | Improved | High (typically within ±15%) researchgate.net |
| Reliability | Low | Moderate | High simbecorion.com |
This table provides a generalized comparison based on principles of bioanalysis. Actual values are method-dependent.
For a bioanalytical method to be considered reliable and robust, it must undergo a thorough validation process. When using a labeled internal standard like this compound, specific validation parameters are assessed to ensure the method's performance. simbecorion.com
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the analyte/internal standard peak area ratio against the nominal concentration of the calibration standards. annlabmed.org For a method to be acceptable, the calibration curve must demonstrate a consistent linear relationship.
Regulatory guidelines typically recommend that a calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels. annlabmed.orgnih.gov The performance of the curve is often evaluated using a linear regression model, and the coefficient of determination (r²) should ideally be close to 1.0. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound helps to linearize the response even when the analyte signal itself might be affected by factors such as detector saturation at high concentrations. nih.govchromforum.org
Table 2: Example Calibration Curve Data for Oxiracetam using this compound
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 5 | 10,500 | 100,200 | 0.105 | 5.1 | 102.0 |
| 10 | 21,100 | 100,500 | 0.210 | 10.2 | 102.0 |
| 50 | 104,500 | 99,800 | 1.047 | 50.8 | 101.6 |
| 100 | 201,000 | 98,900 | 2.032 | 98.5 | 98.5 |
| 500 | 998,000 | 99,500 | 10.030 | 495.5 | 99.1 |
| 1000 | 1,985,000 | 99,100 | 20.030 | 1008.0 | 100.8 |
This is a hypothetical data table to illustrate the concept.
Sensitivity is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Specificity (or Selectivity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. simbecorion.comnih.gov The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific precursor-to-product ion transition for both oxiracetam and its labeled internal standard. This minimizes the risk of interference from other compounds. pharmtech.com
Reproducibility refers to the ability of the method to produce consistent results over time and under different conditions (e.g., different analysts, different equipment). This is assessed through intra-day and inter-day precision and accuracy evaluations using quality control (QC) samples at multiple concentration levels. nih.govnih.gov The consistent performance of the internal standard across different analytical runs is crucial for ensuring the reproducibility of the method. biopharmaservices.com A key consideration during validation is to verify the purity of the SIL internal standard, as any unlabeled analyte present as an impurity can compromise the accuracy of the assay, particularly at the LLOQ. nih.gov
Method Validation Parameters for Labeled Internal Standards
Assessment of Potential Isotopic Effects on Analytical Performance
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry-based bioanalysis, largely because the SIL standard is expected to have chemical and physical properties nearly identical to the analyte. scispace.com This co-elution is critical for compensating for variations in sample preparation, injection volume, and especially for correcting matrix effects, where co-eluting components from a biological sample can suppress or enhance the ionization of the target analyte.
However, the introduction of heavier isotopes can sometimes lead to measurable differences in physicochemical properties, known as the Isotope Effect. This is particularly noted with deuterium (²H) labeling, where the significant mass difference between hydrogen and deuterium can alter chromatographic retention times. nih.gov While the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N, as in this compound, results in a smaller relative mass change, the potential for isotopic effects should still be assessed during method validation.
Key Assessment Parameters:
Chromatographic Co-elution: The primary test is to verify that the retention times of Oxiracetam and this compound are identical under the developed liquid chromatography (LC) conditions. Any significant separation could lead to differential exposure to matrix effects, compromising quantification.
Ionization Efficiency: It should be confirmed that the isotopic labeling does not alter the ionization efficiency of the molecule in the mass spectrometer's ion source.
Fragmentation Behavior: In tandem mass spectrometry (MS/MS), the fragmentation pattern of the labeled standard should be consistent with the unlabeled analyte, with predictable mass shifts in the fragment ions.
A hypothetical validation study would compare the peak area ratio of the analyte to the SIL internal standard across various concentrations and in different biological matrices. The consistency of this ratio is a key indicator that no significant isotopic effects are compromising the assay's accuracy and precision.
Development of Detection Methods for this compound and its Metabolites
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, is a powerful tool for identifying unknown metabolites. When studying the metabolism of Oxiracetam, the use of this compound can significantly aid in this process. By administering the labeled compound, researchers can distinguish drug-related metabolites from endogenous molecules in complex biological samples.
The strategy involves searching the HRMS data for signals that exhibit a specific mass difference corresponding to the mass shift of the labeled parent drug. For this compound, the mass would be shifted by +3 Da (two ¹³C atoms and one ¹⁵N atom) compared to the unlabeled Oxiracetam. Any metabolite formed from the labeled parent will also carry this +3 Da mass signature. This "isotope pattern" filtering drastically simplifies the search for potential metabolites.
Hypothetical HRMS Data for Metabolite Screening:
The table below illustrates the expected accurate masses for unlabeled Oxiracetam and its labeled counterpart, along with a hypothetical metabolite (e.g., a hydroxylated version).
| Compound | Formula | Monoisotopic Mass (Unlabeled) | Expected Monoisotopic Mass (Labeled) | Mass Shift (Da) |
| Oxiracetam | C₆H₁₀N₂O₃ | 158.0691 | 161.0754 | +3.0063 |
| Hydroxy-Oxiracetam | C₆H₁₀N₂O₄ | 174.0640 | 177.0699 | +3.0059 |
This table is for illustrative purposes based on chemical formulas.
In a typical study, LC-HRMS analysis of a sample would be performed, and the data processed to find pairs of peaks separated by the exact mass shift. This approach was used in a study on (S)-oxiracetam, which employed LC-MS/MS to quantify metabolites in rat brains, demonstrating the utility of mass spectrometry in understanding the compound's metabolic fate. nih.gov The use of a labeled standard like this compound would make such a study even more robust.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of chemical compounds. For this compound, NMR would be crucial for confirming the exact positions of the isotopic labels within the molecule.
¹³C NMR: A standard ¹³C NMR spectrum of unlabeled Oxiracetam would show signals for each unique carbon atom. nih.gov In the spectrum of this compound, the signals corresponding to the two labeled carbon atoms would be significantly enhanced, confirming their location.
¹⁵N NMR: While less common, ¹⁵N NMR could directly observe the labeled nitrogen atom. More frequently, the effect of the ¹⁵N label would be observed through its coupling to adjacent protons (¹H-¹⁵N coupling) or carbons (¹³C-¹⁵N coupling) in 1D and 2D NMR experiments.
¹H NMR: The ¹H NMR spectrum would provide information on the proton environment. The presence of the ¹⁵N label could introduce additional splitting (coupling) to adjacent protons, further confirming the label's position. Predicted ¹H NMR spectra for unlabeled Oxiracetam are available in public databases.
These spectroscopic techniques are not only vital for the initial characterization of the labeled standard but can also be used to determine the structure of metabolites isolated during biotransformation studies.
Mechanistic and Metabolic Investigations Using Oxiracetam 13c2,15n
Tracing Metabolic Pathways of Oxiracetam (B1678056)
Stable isotope labeling is a powerful technique for elucidating the metabolic pathways of drugs. doi.org By introducing Oxiracetam-13C2,15N into biological systems, scientists can accurately track the transformation of the parent compound into various metabolites.
In Vitro Metabolic Studies in Isolated Biological Systems (e.g., Microsomes, Cell Cultures)
In vitro systems like liver microsomes and cell cultures are fundamental in early metabolic profiling. mdpi.com The use of this compound in these systems allows for the clear identification of metabolic products. When incubated with liver microsomes, which are rich in drug-metabolizing enzymes, the labeled oxiracetam can undergo various transformations.
Mass spectrometry is a key analytical technique in these studies. nih.gov The distinct isotopic signature of this compound and its metabolites—a specific mass shift compared to their unlabeled counterparts—facilitates their detection and characterization even at low concentrations. doi.org This approach helps in building a preliminary picture of how oxiracetam is metabolized before moving to more complex in vivo studies.
While specific studies detailing the in vitro metabolism of this compound are not extensively available in the public domain, the methodology is a standard in drug development. For oxiracetam in general, it is known to be largely excreted unchanged, suggesting limited metabolism. wikipedia.org However, the use of labeled compounds is crucial to definitively identify any minor metabolites that might be formed.
Identification and Structural Characterization of Stable Isotope-Labeled Metabolites
The primary advantage of using this compound is the ease of identifying its metabolites. In mass spectrometry analysis, the parent drug and its metabolites will appear as paired peaks with a specific mass difference, corresponding to the isotopic label. frontiersin.org This "isotope cluster signature" allows for the rapid differentiation of drug-related material from the complex background of biological matrices. nih.gov
Though oxiracetam is reported to have limited metabolism, some potential metabolites have been suggested, including beta-hydroxy-2-pyrrolidone, N-aminoacetyl-GABOB, GABOB (beta-hydroxy-GABA), and glycine. wikipedia.org The use of this compound would be instrumental in confirming the formation of these metabolites. By analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS), the position of the isotopic labels can help in the structural elucidation of these metabolites.
Table 1: Potential Metabolites of Oxiracetam
| Potential Metabolite | Metabolic Transformation |
| beta-hydroxy-2-pyrrolidone | Hydrolysis of the acetamide (B32628) side chain |
| N-aminoacetyl-GABOB | Ring opening |
| GABOB (beta-hydroxy-GABA) | Further metabolism |
| Glycine | Further metabolism |
This table is based on hypothesized metabolic pathways for the racetam class of compounds. wikipedia.org
Elucidation of Enzyme-Specific Transformations
By using specific enzyme inhibitors or recombinant enzymes in conjunction with this compound, researchers can pinpoint which enzymes are responsible for any observed metabolic transformations. For instance, if a metabolite is formed in the presence of cytochrome P450 enzymes but not in their absence, it indicates the involvement of this enzyme family. While information on specific enzymes metabolizing oxiracetam is scarce, nitrile hydratases have been noted for their broad substrate scope in transforming nitriles to amides, a reaction relevant to the chemical class of racetams. rsc.org
Preclinical Pharmacokinetic Methodologies in Animal Models
Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of isotopically labeled compounds like this compound in these studies provides quantitative data on the drug's disposition.
Absorption and Distribution Studies Utilizing this compound
Pharmacokinetic studies in animal models, such as rats and dogs, have been conducted to understand the absorption and distribution of oxiracetam. nih.govajol.info While many of these studies have used 14C-labeled oxiracetam, the principles are directly applicable to stable isotope-labeled versions. These studies have shown that oxiracetam is well-absorbed after oral administration and distributes to various tissues. nih.gov
The use of this compound allows for the precise quantification of the drug and its metabolites in biological fluids and tissues using techniques like liquid chromatography-mass spectrometry (LC-MS). This avoids the complexities and safety considerations associated with radiolabeled compounds.
Following administration of this compound to animal models, tissue samples can be collected at various time points to determine the extent of drug distribution. Techniques like whole-body autoradiography (with radiolabeled compounds) have historically been used to visualize drug distribution. nih.gov For stable isotope-labeled compounds, quantitative analysis is typically performed by homogenizing the tissues and analyzing the extracts by LC-MS.
Studies with labeled oxiracetam in rats have shown that the highest concentrations are found in the kidneys, liver, lungs, and skin, with very low levels crossing the blood-brain barrier. nih.gov However, with repeated administration, brain concentrations can increase, suggesting slow diffusion into the central nervous system. nih.gov The highest brain concentrations have been observed in the septum pellucidum, hippocampus, and cerebral cortex. chemicalbook.com
Table 2: Tissue Distribution of Labeled Oxiracetam in Rats
| Tissue | Relative Concentration |
| Kidney | High |
| Liver | High |
| Lung | High |
| Skin | High |
| Brain | Very Low |
This table is based on findings from studies using 14C-labeled oxiracetam. nih.gov
The use of this compound in modern analytical platforms, such as high-resolution mass spectrometry, offers a highly sensitive and specific method for detailed pharmacokinetic and metabolic profiling, contributing to a comprehensive understanding of the drug's behavior in biological systems.
Following an extensive review of scientific literature and databases, it has been determined that there is no specific, publicly available research data for the compound This compound . The use of this particular isotopically labeled variant of Oxiracetam in mechanistic, metabolic, or molecular interaction studies as outlined in the requested article structure has not been documented in accessible scientific publications.
While research exists for the parent compound, Oxiracetam, and for the general use of isotopic labeling in pharmacological studies, the specific data required to populate the sections on Blood-Brain Barrier Penetration Methodologies, Excretion Pathways and Elimination Kinetics Analysis, In Vitro Receptor Binding Assays, and Cellular Uptake and Transport Mechanism Studies for this compound is not available.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict content requirements and outline provided. Any attempt to do so would be speculative and would not be based on verifiable research findings.
This response is based on the absence of specific data in the public domain and is intended to prevent the generation of inaccurate or unsubstantiated information.
Investigation of Molecular Interactions and Cellular Mechanisms
Cellular Uptake and Transport Mechanism Studies
Role of Membrane Transporters in Oxiracetam Disposition
The disposition of a drug within the body is significantly influenced by its interaction with membrane transporters, which can facilitate its uptake into cells or actively efflux it. A critical transporter at the blood-brain barrier is P-glycoprotein (P-gp), an efflux pump that limits the brain penetration of many substances. tandfonline.com
Research into the interaction between oxiracetam and P-gp has been conducted to understand its ability to reach its target sites in the central nervous system. One in vitro study assessed the effect of oxiracetam on the ATPase activity of P-gp. This assay is a common method to identify substrates and inhibitors of this transporter, as P-gp utilizes ATP hydrolysis to efflux compounds. tandfonline.com The findings indicated that oxiracetam has little to no effect on P-gp ATPase activity. tandfonline.com This suggests that oxiracetam is not a significant substrate for the P-gp efflux pump, a characteristic that is favorable for a centrally acting agent as it implies that its concentration in the brain is not substantially limited by this transporter. tandfonline.com
The ability of oxiracetam to cross the blood-brain barrier and distribute to key brain regions like the cortex and hippocampus is well-documented. scielo.brnih.govresearchgate.netnih.gov The lack of significant interaction with P-gp provides a partial explanation for its observed bioavailability in the brain. tandfonline.comwikipedia.org
Table 1: Effect of Oxiracetam on P-glycoprotein (P-gp) ATPase Activity
This table summarizes the findings on the interaction of oxiracetam with the P-gp efflux transporter, as determined by its effect on ATP hydrolysis.
| Compound | Interaction with P-gp | Effect on Basal ATPase Activity | Implication for Brain Penetration |
| Oxiracetam | Not a significant substrate or inhibitor | Little to no effect | Not significantly limited by P-gp efflux tandfonline.com |
| Verapamil (Positive Control) | Substrate and inhibitor | Stimulates ATPase activity | Known P-gp substrate tandfonline.com |
| Amantadine (Negative Control) | No significant interaction | No effect | Not a P-gp substrate tandfonline.com |
Intracellular Localization and Accumulation Studies
Following its passage across the blood-brain barrier, the efficacy of oxiracetam depends on its ability to localize within neurons and exert its pharmacological effects. Studies have shown that oxiracetam distributes to the cerebral cortex and hippocampus, areas of the brain crucial for cognitive functions. scielo.brnih.govresearchgate.netnih.gov This distribution indicates that the compound can accumulate in these target tissues to functionally relevant concentrations.
The intracellular actions of oxiracetam, particularly its influence on mitochondrial function and energy metabolism, inherently suggest its presence within the cytoplasm and potentially within or in close association with mitochondria. frontiersin.orgnih.gov While direct visualization of this compound accumulation at the subcellular level has not been extensively reported, its documented effects on cellular bioenergetics provide strong indirect evidence of its intracellular localization. frontiersin.orgnih.gov The use of isotopically labeled oxiracetam in conjunction with advanced imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), could provide definitive evidence of its subcellular distribution and accumulation patterns.
Isotopic Tracing in Cellular Bioenergetics and Biosynthesis Pathways (e.g., Glucose Utilization)
A primary proposed mechanism of action for oxiracetam involves the modulation of brain energy metabolism. nih.gov Isotopic tracing with this compound is an ideal, though not yet fully exploited, method to precisely map its influence on various metabolic pathways. However, studies with unlabeled oxiracetam have already provided significant insights into its role in cellular bioenergetics and glucose utilization.
Research has demonstrated that oxiracetam can improve mitochondrial function and increase the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. frontiersin.orgnih.govalliedacademies.org In a rat model of chronic cerebral hypoperfusion, (S)-oxiracetam, the active enantiomer, was shown to counteract the abnormal accumulation of glucose and citric acid in the cortex. nih.gov This suggests that the compound enhances the efficiency of glucose metabolism through the tricarboxylic acid (TCA) cycle. nih.gov
Furthermore, the same study used matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to visualize the spatial distribution of key metabolites. The results showed that while a disease model exhibited decreased levels of ATP and its derivatives, treatment with (S)-oxiracetam led to an increase in the levels of ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) in the cortex. nih.gov
Table 2: Effect of (S)-Oxiracetam on Energy Metabolites in the Cortex of a Rat Model of Cerebral Hypoperfusion
This interactive table presents data on the relative changes in key energy metabolites in the brain cortex following treatment with (S)-oxiracetam, as measured by mass spectrometry imaging.
| Metabolite | Change in Model Group vs. Sham | Change in (S)-Oxiracetam Group vs. Model | Implied Effect of (S)-Oxiracetam |
| Glucose | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net | Normalizes glucose accumulation nih.govresearchgate.net |
| Citric Acid | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net | Enhances TCA cycle flux nih.govresearchgate.net |
| ATP | Decreased nih.govresearchgate.net | Increased nih.govresearchgate.net | Restores cellular energy levels nih.govresearchgate.net |
| ADP | Decreased nih.govresearchgate.net | Increased nih.govresearchgate.net | Supports energy metabolism nih.govresearchgate.net |
| AMP | Decreased nih.govresearchgate.net | Increased nih.govresearchgate.net | Supports energy metabolism nih.govresearchgate.net |
Another line of research has focused on the local cerebral glucose utilization (LCGU). A study in rats with focal cerebral ischemia found that pretreatment with oxiracetam minimized the reduction in LCGU in the ischemic and surrounding areas of the cortex. nih.govjst.go.jp This neuroprotective effect is attributed to its ability to support brain metabolism under pathological conditions. nih.govjst.go.jp
The hypothetical use of this compound in such studies would allow for a more direct tracing of the compound's influence. By tracking the ¹³C and ¹⁵N labels, researchers could determine if oxiracetam or its metabolites are incorporated into any biosynthetic pathways or if their presence allosterically modifies enzymatic activities related to glucose metabolism and energy production.
Future Research Directions and Translational Methodological Impact
Integration of Oxiracetam-13C2,15N in Multi-Omics Approaches
Multi-omics, the integrated analysis of different "omics" data sets (such as genomics, proteomics, and metabolomics), provides a holistic view of biological systems. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, and this compound is ideally suited for such applications. technavio.complos.org
In combined metabolomics and proteomics studies, this compound can serve a dual purpose. In metabolomics, it can be used as an internal standard for the accurate quantification of the parent drug, Oxiracetam (B1678056), and its metabolites in biological samples. chempep.comdoi.org This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, where precise concentration measurements are essential. alliedmarketresearch.com The known mass shift of +3 Da (due to the two ¹³C and one ¹⁵N atoms) allows for its clear differentiation from the unlabeled endogenous or administered compound. axios-research.comaxios-research.com
In proteomics, while Oxiracetam itself is not incorporated into proteins, the principles of stable isotope labeling that it represents are fundamental. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹³C and ¹⁵N-labeled amino acids to quantify changes in protein abundance in response to a drug stimulus. axios-research.comboku.ac.atckgas.com For instance, researchers could use SILAC to study how Oxiracetam affects the proteome of neuronal cells. In such an experiment, one cell population would be grown in "light" media and another in "heavy" media containing ¹³C and ¹⁵N-labeled amino acids. After treating one population with Oxiracetam, the proteomes can be combined and analyzed by mass spectrometry. The intensity ratios of heavy to light peptides reveal which proteins are up- or down-regulated in response to the drug. acs.orgsigmaaldrich.comrug.nl
Table 1: Illustrative Application of Stable Isotope Labeling in a Combined Omics Study of Oxiracetam
| Omics Level | Application of Stable Isotope Labeling | Role of this compound or Analogous Labeled Compounds | Information Gained |
| Metabolomics | Pharmacokinetic Analysis | Used as an internal standard for LC-MS/MS quantification of unlabeled Oxiracetam. | Precise drug concentration over time in plasma, urine, and tissues. ajol.inforesearchgate.net |
| Proteomics | Quantitative Proteomics (e.g., SILAC) | Labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine) are used to label the entire proteome. | Changes in protein expression in response to Oxiracetam treatment, identifying potential targets and mechanisms of action. ckgas.comchromatographyonline.com |
| Integrated Analysis | Multi-Omics Data Integration | Correlating drug levels with changes in protein expression. | Understanding the relationship between drug exposure and cellular response. |
The large and complex datasets generated from multi-omics studies require sophisticated data analysis and modeling tools. For stable isotope-labeled metabolomics data, several open-source and commercial software packages are available to process the raw mass spectrometry data, correct for natural isotope abundance, and identify labeled compounds. nih.govmdpi.com
Tools such as XCMS, MZmine, and MetAlign are widely used for untargeted metabolomics data processing, including peak detection, alignment, and quantification. plos.org For isotope-specific analysis, software like IsoCorrectoR and DIMet are designed to handle the complexities of stable isotope tracing data, correcting for the natural abundance of isotopes and tracer impurities to ensure accurate quantification of label incorporation. mdpi.comoup.com In proteomics, software suites integrated with mass spectrometer operating systems are used to identify peptides and quantify the relative abundance of light and heavy isotope-labeled pairs from SILAC or other labeling experiments. acs.org
These computational tools are essential for translating raw data into biologically meaningful insights, such as mapping metabolic fluxes or identifying signaling pathways affected by a drug. researchgate.net For example, data from a study using this compound could be processed to model the drug's metabolic fate, while parallel proteomics data could be analyzed to construct protein interaction networks modulated by the drug.
Table 2: Software Tools for Analyzing Stable Isotope Labeling Data
| Software Tool | Primary Function | Application Area | Key Features |
| XCMS | Untargeted metabolomics data processing | Metabolomics | Peak detection, retention time correction, peak alignment. plos.orgnih.gov |
| MZmine | Untargeted metabolomics data processing | Metabolomics | Peak detection, spectral deconvolution, identification. plos.orgnih.gov |
| IsoCorrectoR | Correction of stable isotope labeling data | Metabolomics | Corrects for natural isotope abundance and tracer impurities. mdpi.com |
| DIMet | Differential analysis of targeted isotope-labeled data | Metabolomics | Statistical analysis to identify differentially labeled metabolites. oup.com |
| MaxQuant | Quantitative proteomics data analysis | Proteomics | Peptide identification and quantification for SILAC and other labeling methods. |
Combined Metabolomics and Proteomics Studies
Development of Novel Analytical Platforms for Labeled Compound Analysis
The increasing complexity of drug discovery research necessitates the development of more efficient and sensitive analytical platforms. The use of stable isotope-labeled compounds like this compound is a driving force behind these innovations.
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify potential drug candidates. oa.mg Mass spectrometry-based HTS has become a powerful tool, and stable isotope labeling plays a key role in enhancing its throughput and reliability. dntb.gov.ua
One innovative approach involves the use of stable isotope-labeled substrates in enzyme activity assays. rug.nl For example, in screening for inhibitors of a particular enzyme, a reaction can be run with a natural substrate and a test compound. A parallel reaction can be run with a stable isotope-labeled substrate without the inhibitor. By combining the samples from both reactions, the products can be analyzed simultaneously by LC-MS/MS. The ratio of the labeled to unlabeled product provides a direct measure of enzyme inhibition. This "sample pooling" strategy significantly increases the speed of analysis. rug.nl A similar principle can be applied in metabolic stability or drug-drug interaction screening, where this compound could be used as one of the probes in a cocktail of labeled compounds.
Miniaturization and automation are key trends in modern bioanalysis, aimed at reducing sample and reagent consumption, increasing throughput, and improving reproducibility. mdpi.comlongdom.orgresearchgate.net Robotic liquid handlers are now routinely used to automate sample preparation workflows, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, often in 96-well or 384-well plate formats. tandfonline.comlcms.cznih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound is highly compatible with these automated systems. lcms.cz It is added at the beginning of the sample preparation process and co-purifies with the unlabeled analyte, correcting for any variability or loss during the extraction and analysis steps. nih.gov Furthermore, the development of miniaturized LC systems (capillary or nano-LC) offers increased sensitivity, which is particularly beneficial when working with small sample volumes, such as in preclinical studies with rodents. chempep.comlongdom.orgresearchgate.net The combination of automated sample preparation, miniaturized chromatography, and sensitive MS detection, facilitated by the use of labeled standards, creates a powerful platform for efficient preclinical bioanalysis. researchgate.net
High-Throughput Screening Methodologies
Contribution of Stable Isotopes to Drug Discovery and Development Methodologies
The use of stable isotope-labeled compounds is a fundamental methodology that contributes to nearly every stage of the drug discovery and development pipeline. alliedmarketresearch.commusechem.com From early-stage metabolic studies to late-stage clinical trials, these compounds provide critical data for decision-making.
The incorporation of stable isotopes like ¹³C and ¹⁵N into a drug molecule, as seen in this compound, creates a tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry. nih.govresearchgate.net This allows for:
Metabolite Identification: Tracing the metabolic fate of a drug to identify its major metabolites.
Pharmacokinetic Studies: Accurate quantification of drug and metabolite concentrations in various biological fluids and tissues. doi.orgajol.info
Mass Balance Studies: Determining the routes and rates of drug absorption, distribution, metabolism, and excretion (ADME).
Bioavailability/Bioequivalence Studies: Comparing different formulations of a drug.
By providing a robust and reliable means of quantification and tracing, stable isotope-labeled compounds like this compound enhance the quality and precision of data generated in non-clinical and clinical studies, ultimately contributing to the development of safer and more effective medicines. technavio.commusechem.com
Facilitating Early-Stage Candidate Prioritization
In the initial phases of drug discovery, numerous compounds are synthesized and screened for potential therapeutic activity. The ability to accurately and efficiently prioritize these candidates for further development is crucial for managing resources and accelerating the path to clinical trials. The use of stable isotope-labeled compounds like this compound can significantly enhance this process.
By employing this compound as an internal standard in quantitative assays, researchers can achieve highly accurate measurements of the unlabeled parent compound in various biological matrices. biopharmaservices.com This precision is vital when comparing the pharmacokinetic profiles of different drug candidates. For instance, in a screening cascade, multiple analogs of a lead compound might be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. The reliability of the quantitative data, underpinned by a robust internal standard, ensures that the selection of candidates moving forward is based on sound and comparable data.
The use of ¹³C and ¹⁵N isotopes is particularly advantageous over deuterium (B1214612) (²H) labeling. researchgate.netnih.gov While deuterium-labeled standards are common, they can sometimes exhibit different chromatographic retention times and be subject to ion suppression effects in mass spectrometry, potentially compromising the accuracy of quantification. researchgate.net The minimal difference in physicochemical properties between this compound and its unlabeled counterpart ensures they co-elute during chromatography and experience similar ionization efficiencies, leading to more reliable data for prioritizing compounds with the most promising pharmacokinetic characteristics. researchgate.netnih.gov
Improving Understanding of Drug-Target Engagement and Pharmacodynamics (Preclinical)
Understanding how a drug interacts with its intended target and the subsequent physiological response (pharmacodynamics) is a cornerstone of preclinical research. This compound serves as a critical tool in these investigations, primarily by enabling highly accurate quantification of the drug in biological samples, which is essential for establishing clear pharmacokinetic/pharmacodynamic (PK/PD) relationships.
In preclinical models, researchers aim to correlate the concentration of a drug at the site of action with its pharmacological effect. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. nih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using LC-MS/MS. biopharmaservices.com It compensates for variability in sample preparation, injection volume, and matrix effects, ensuring that the measured concentrations of the active drug are accurate and reproducible. biopharmaservices.com
For example, in preclinical studies investigating the neuroprotective effects of Oxiracetam, researchers might measure the concentration of the drug in brain tissue and correlate it with changes in biomarkers related to neuronal function or pathology. nih.govnih.gov The precision afforded by using this compound as an internal standard would be critical in these studies to confidently link specific drug exposure levels to the observed pharmacodynamic outcomes.
The following table summarizes the key characteristics of Oxiracetam and its isotopically labeled form:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Oxiracetam | C₆H₁₀N₂O₃ | 158.16 | 62613-82-5 |
| This compound | C₄¹³C₂H₁₀N¹⁵NO₃ | 161.13 | 1346602-09-2 |
Q & A
Q. Table 1. Key Instrumental Parameters for this compound Analysis
| Technique | Parameters | Precision (δ15N) | Reference |
|---|---|---|---|
| LC-IRMS | PGC column, vanadium(III) reduction | ±1.4‰ | |
| LC-MS/MS | C18 column, ESI+ mode | ±0.3 ppm | |
| NMR | 600 MHz, 13C–15N HSQC | ±0.01 ppm |
Q. Table 2. Common Contaminants Affecting this compound δ15N Measurements
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| NH4+ | Buffer reagents | Use ultrapure 15N-free salts |
| NO3- | Lab water | PGC column pre-purification |
| Amino acids | Biological matrices | SPE with ion-exchange resins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
